2-chloro-1-(1-fluorocyclohexyl)ethan-1-one
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Overview
Description
2-chloro-1-(1-fluorocyclohexyl)ethan-1-one is an organic compound characterized by the presence of a chloro group, a fluorocyclohexyl group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(1-fluorocyclohexyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane, which is fluorinated to form 1-fluorocyclohexane.
Chlorination: The fluorocyclohexane is then subjected to chlorination using reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to introduce the chloro group.
Formation of the Ketone: The final step involves the introduction of the ethanone group. This can be achieved through a Friedel-Crafts acylation reaction using acetyl chloride (CH₃COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in 2-chloro-1-(1-fluorocyclohexyl)ethan-1-one can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution or chromium trioxide (CrO₃) in acetic acid.
Major Products
Substitution: Formation of substituted ethanones, such as 2-amino-1-(1-fluorocyclohexyl)ethan-1-one.
Reduction: Formation of 2-chloro-1-(1-fluorocyclohexyl)ethanol.
Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.
Scientific Research Applications
2-chloro-1-(1-fluorocyclohexyl)ethan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including as a precursor for drug development.
Material Science: It is used in the development of novel materials with specific chemical properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-chloro-1-(1-fluorocyclohexyl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloro and fluorocyclohexyl groups can influence the compound’s binding affinity and specificity, while the ketone group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
2-chloro-1-(1-chlorocyclohexyl)ethan-1-one: Similar structure but with a chlorocyclohexyl group instead of a fluorocyclohexyl group.
2-chloro-1-(1-bromocyclohexyl)ethan-1-one: Contains a bromocyclohexyl group.
2-chloro-1-(1-methylcyclohexyl)ethan-1-one: Contains a methylcyclohexyl group.
Uniqueness
2-chloro-1-(1-fluorocyclohexyl)ethan-1-one is unique due to the presence of the fluorocyclohexyl group, which imparts distinct electronic and steric properties. This can affect the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
2411256-64-7 |
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Molecular Formula |
C8H12ClFO |
Molecular Weight |
178.63 g/mol |
IUPAC Name |
2-chloro-1-(1-fluorocyclohexyl)ethanone |
InChI |
InChI=1S/C8H12ClFO/c9-6-7(11)8(10)4-2-1-3-5-8/h1-6H2 |
InChI Key |
ZFBDPKWEUAZUDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)CCl)F |
Purity |
95 |
Origin of Product |
United States |
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